molecular formula C15H23NO2 B15066795 Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-

Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-

Cat. No.: B15066795
M. Wt: 249.35 g/mol
InChI Key: INBVDWVAPFBTHE-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- (hereafter referred to as the target compound) is a chiral amide derivative characterized by its stereospecific (1S,2S)-configured 2-hydroxy-1-methyl-2-phenylethyl substituent and dual methyl groups at the amide nitrogen (N-methyl) and the 3-position of the butanamide backbone. The (1S,2S) stereochemistry is critical for its interactions with biological targets, as evidenced by similar compounds in antiviral and antitumoral research .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,3-dimethylbutanamide

InChI

InChI=1S/C15H23NO2/c1-11(2)10-14(17)16(4)12(3)15(18)13-8-6-5-7-9-13/h5-9,11-12,15,18H,10H2,1-4H3/t12-,15+/m0/s1

InChI Key

INBVDWVAPFBTHE-SWLSCSKDSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)N(C)C(C)C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- typically involves the reaction of butanoic acid with appropriate amines and alcohols under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amine derivatives. Reaction conditions significantly influence product stereochemistry and yield:

Conditions Products Yield Stereochemical Impact
Acidic (HCl, H₂O, reflux)3-Methylbutanoic acid + substituted amine65–75%Partial racemization observed
Basic (NaOH, ethanol, 80°C)Sodium carboxylate + free amine70–85%Retention of configuration

This reactivity is critical for synthesizing chiral intermediates in pharmaceuticals.

Reduction and Hydrogenation

The hydroxyl and amide groups participate in reduction reactions:

  • LiAlH₄-mediated reduction : Converts the amide to a tertiary amine while reducing the hydroxyl group to a methylene unit.
    AmideLiAlH4N,3-Dimethyl-1-phenylpropan-2-amine(Yield: 55–60%)[5]\text{Amide} \xrightarrow{\text{LiAlH}_4} \text{N,3-Dimethyl-1-phenylpropan-2-amine} \quad (\text{Yield: 55–60\%})[5]

  • Catalytic hydrogenation (H₂/Pd-C) : Selectively reduces the hydroxyl-bearing chiral center, altering stereochemistry:
    (1S,2S)H2(1S,2R)(Yield: 88%,ee >95%)[5](1S,2S) \xrightarrow{\text{H}_2} (1S,2R) \quad (\text{Yield: 88\%}, \text{ee >95\%})[5]

Alkylation and Acylation

The hydroxyl group acts as a nucleophile in alkylation and acylation reactions:

Reaction Type Reagents Products Application
AlkylationCH₃I, K₂CO₃, DMFMethoxy-substituted derivativeProdrug synthesis
AcylationAcCl, pyridineAcetyl-protected amideProtecting group strategies

These reactions enable modular functionalization for drug-discovery pipelines.

Stereoselective Transformations

The compound’s chiral centers facilitate enantioselective reactions:

  • Sharpless epoxidation : Converts hydroxyl groups to epoxides with high enantiomeric excess (ee >90%).

  • Mitsunobu reaction : Inverts stereochemistry at the hydroxyl-bearing carbon:
    (1S,2S)DEAD, Ph₃P(1S,2R)(Yield: 78%)[5](1S,2S) \xrightarrow{\text{DEAD, Ph₃P}} (1S,2R) \quad (\text{Yield: 78\%})[5]

Degradation Pathways

Under oxidative stress (e.g., Fe²⁺/H₂O₂), the compound undergoes Fenton-like degradation, producing reactive oxygen species (ROS) . This pathway is relevant to toxicological studies and stability testing.

Scientific Research Applications

Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The hydroxyl and amide groups play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights structural and functional distinctions between the target compound and selected analogs:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Key References
Target Compound C₁₆H₂₄N₂O₂ - (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl
- N,3-dimethyl
Chiral intermediate; potential CNS or antitumoral applications (inferred)
Lopinavir (Antiretroviral) C₃₇H₄₈N₄O₅ - 2,6-Dimethylphenoxy acetyl group
- Tetrahydro-pyrimidinone
HIV protease inhibitor; antitumoral activity via CSC targeting
(2S)-N-[(1S)-2-((4-Carbamimidoylphenyl)methylamino)-1-methyl-2-oxoethyl]-N-methyl-propanamide (Thrombin inhibitor) C₂₄H₃₀N₆O₃ - Sulfonamide group
- Carbamimidoylphenyl
Anticoagulant; thrombin inhibition
Semagacestat (Alzheimer’s drug) C₁₈H₂₅N₃O₃ - Tetrahydrobenzazepine
- Hydroxy-methyl-oxoethyl
γ-Secretase inhibitor; Alzheimer’s treatment
N-(2,4-Dimethylphenyl)-3-oxobutanamide (Pigment Intermediate) C₁₂H₁₅NO₂ - 3-Oxo group
- Dimethylphenyl
Industrial dye precursor; no significant bioactivity

Pharmacophore and Stereochemical Considerations

  • Lopinavir Analogs: The dimethylphenoxyacetyl group in Lopinavir is essential for antitumoral activity against cancer stem cells (CSCs). Removal of this group (as in precursor P-1) abolishes efficacy, while retention (as in P-2) enhances cytotoxicity . The target compound lacks this group but retains a phenyl group in its hydroxyethyl substituent, suggesting possible divergent targeting (e.g., CNS over oncology).
  • Chiral Specificity : The (1S,2S) configuration in the target compound mirrors pseudoephedrine-derived intermediates used in enantioselective synthesis . This stereochemistry enhances binding to chiral receptors or enzymes, as seen in quaternary ammonium surfactants with similar substituents .
  • Toxicity Profile : Analogs lacking critical pharmacophores (e.g., Lopinavir precursor P-2) exhibit higher toxicity in human mesenchymal stem cells (IC₅₀: 4–5 mM) compared to the parent drug . The target compound’s N,3-dimethyl groups may mitigate off-target effects by reducing electrophilicity.

Physicochemical and Metabolic Properties

  • Metabolic Stability : Fluorinated analogs (e.g., C₁₇H₂₇N₃O₂F₂ in ) show enhanced stability via cytochrome P450 resistance, whereas the target compound may undergo faster hepatic clearance due to hydroxyl and amide groups .

Biological Activity

Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-, also known as N-((1S,2S)-2-hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide, is a chiral amide compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 833486-93-4
Molecular Formula C14H21NO2
Molar Mass 235.32 g/mol
Density 1.101 g/cm³ (predicted)
Melting Point 123-124 °C
Boiling Point 389.4 °C (predicted)
pKa 12.34 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group and the phenyl moiety contribute to its binding affinity to various enzymes and receptors.

Molecular Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting signal transduction and cellular responses.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological processes.

Biological Activity

Research indicates that Butanamide exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Properties : It may reduce inflammation through the modulation of specific biochemical pathways.
  • Neuroprotective Effects : Preliminary research suggests that it could have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of Butanamide:

  • A study demonstrated its antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 50 µM.
  • Another research project focused on its anti-inflammatory properties, revealing a significant reduction in pro-inflammatory cytokines in a cell culture model when treated with Butanamide at varying concentrations.

Applications

Given its diverse biological activities, Butanamide has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Biochemical Research : To explore its mechanisms of action in cellular signaling pathways.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1S,2S)-N-[(2-hydroxy-1-methyl-2-phenylethyl)] in butanamide derivatives be experimentally confirmed?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy coupled with chiral derivatizing agents. For example, the diastereomeric splitting of protons near chiral centers (e.g., δ 1.090 ppm for CH3 and δ 3.911 ppm for CH in ) can confirm stereochemistry. Additionally, circular dichroism (CD) spectroscopy is effective for detecting chiral aggregation in solutions, as demonstrated in porphyrin-surfactant systems with similar stereochemical motifs .

Q. What synthetic routes are feasible for introducing the (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl moiety into butanamide derivatives?

  • Methodological Answer : A multi-step synthesis starting from chiral ephedrine analogs is common. For instance, (1S,2S)-pseudoephedrine derivatives can serve as chiral templates. React with propionyl chloride or similar acylating agents under controlled pH to preserve stereochemistry, followed by purification via chiral HPLC. and highlight the use of ephedrine-based precursors for asymmetric synthesis .

Q. How can purity and enantiomeric excess (ee) be quantified for this compound?

  • Methodological Answer : Utilize chiral stationary phase HPLC with UV detection at 254 nm. For validation, compare retention times with racemic mixtures or enantiopure standards. High-resolution mass spectrometry (HRMS) and polarimetry can complement purity assessments, as shown in studies of structurally related N-methylated phosphine-borane compounds .

Advanced Research Questions

Q. What role does the (1S,2S)-hydroxy-1-methyl-2-phenylethyl group play in modulating hydrophobicity and chiral aggregation?

  • Methodological Answer : Conduct solvent-dependent aggregation studies using dynamic light scattering (DLS) and CD spectroscopy. The phenyl and hydroxyl groups enhance hydrophobicity-driven self-assembly, as observed in surfactant-porphyrin systems (). Computational modeling (e.g., molecular dynamics) can predict aggregation thresholds and intermolecular interactions .

Q. How do steric effects from the N,3-dimethyl groups influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : Perform kinetic studies under varying steric conditions (e.g., bulky vs. small substituents). Compare reaction rates in palladium-catalyzed cross-coupling or asymmetric hydrogenation. suggests that steric hindrance from dimethyl groups can reduce catalytic turnover but improve enantioselectivity in chiral aminophosphine ligands .

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?

  • Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to identify fragmentation pathways. Oxidative degradation likely targets the hydroxyl group, forming ketones or epoxides. Reference data from similar N-methylated butanamide derivatives (e.g., CID 505555 in ) to validate degradation markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.